N-methylbiphenyl-2-amine
CAS No.: 14925-09-8
Cat. No.: VC21297315
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14925-09-8 |
---|---|
Molecular Formula | C13H13N |
Molecular Weight | 183.25 g/mol |
IUPAC Name | N-methyl-2-phenylaniline |
Standard InChI | InChI=1S/C13H13N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 |
Standard InChI Key | CARILLOXVAEKID-UHFFFAOYSA-N |
SMILES | CNC1=CC=CC=C1C2=CC=CC=C2 |
Canonical SMILES | CNC1=CC=CC=C1C2=CC=CC=C2 |
Introduction
Identification and Basic Information
N-methylbiphenyl-2-amine (CAS 14925-09-8) is a secondary amine with the molecular formula C₁₃H₁₃N. The compound belongs to the biphenylamine family and features two connected phenyl rings with an N-methylamino group at the ortho position of one ring. This structural arrangement gives the compound unique reactivity profiles and makes it valuable in various chemical applications.
Table 1: Identification Parameters of N-methylbiphenyl-2-amine
Parameter | Information |
---|---|
CAS Number | 14925-09-8 |
IUPAC Name | N-methyl-2-phenylaniline |
Molecular Formula | C₁₃H₁₃N |
InChI | InChI=1S/C13H13N/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10,14H,1H3 |
InChIKey | CARILLOXVAEKID-UHFFFAOYSA-N |
SMILES | CNC1=CC=CC=C1C2=CC=CC=C2 |
European Community (EC) Number | 811-642-3 |
The compound is also known by several synonyms including 2-(N-Methylamino)biphenyl, N-methyl-2-aminobiphenyl, o-(N-Methylamino)biphenyl, and N-Methyl-2-biphenylylamine .
Physical and Chemical Properties
N-methylbiphenyl-2-amine exhibits distinctive physical and chemical properties that influence its behavior in various applications and reactions. Understanding these properties is essential for proper handling, storage, and utilization in research and industrial settings.
Table 2: Physical and Chemical Properties of N-methylbiphenyl-2-amine
Property | Value |
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Molecular Weight | 183.25 g/mol |
Physical State | Pale yellow liquid or solid (temperature dependent) |
Boiling Point | 330.0±21.0 °C at 760 mmHg |
Density | 1.1±0.1 g/cm³ |
Flash Point | 163.6±17.5 °C |
pKa | 4.17±0.10 (Predicted) |
Refractive Index | 1.611 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
The compound is air-sensitive and should be stored in a dark place under inert atmosphere at room temperature to maintain its stability . Its relatively high boiling point and flash point indicate low volatility and reduced fire hazard under normal conditions. The predicted pKa value suggests that the compound has moderate basicity, which influences its reactivity in various chemical transformations.
Synthesis Methods
Several methods have been developed for the synthesis of N-methylbiphenyl-2-amine, with varying degrees of efficiency, yield, and complexity. The choice of synthetic route often depends on the availability of starting materials, required purity, scale of production, and laboratory capabilities.
Reduction-Methylation Route
One common synthetic approach involves a two-step process: reduction of 2-nitrodiphenyl followed by methylation of the resulting amine.
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Reduction step: 2-nitrodiphenyl is reduced using hydrogen gas in the presence of a palladium catalyst.
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Methylation step: The resulting biphenyl-2-amine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
In industrial settings, this process may involve large-scale hydrogenation reactors for the reduction step and continuous flow reactors for the methylation step to optimize yield and purity of the final product.
Alternative Approaches
Monomethylation of primary amines provides another potential route, analogous to the preparation of N-methyl-2-phenethylamine:
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Formation of an imine intermediate using benzaldehyde
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Selective methylation using methyl tosylate or dimethylsulfate
This approach is valuable when selective N-monomethylation is required while avoiding formation of tertiary amines or quaternary ammonium salts.
Chemical Reactions
N-methylbiphenyl-2-amine undergoes various chemical reactions due to its functional groups and structural features. Understanding its reactivity profile is essential for its application in synthetic chemistry and materials science.
Oxidation Reactions
The compound can be oxidized to form N-methylbiphenyl-2-imine using oxidizing agents such as potassium permanganate in acidic medium. This transformation is important in the synthesis of imines, which serve as intermediates in various organic reactions.
Reduction Reactions
Further reduction of N-methylbiphenyl-2-amine can produce its hydrochloride salt using reducing agents like lithium aluminum hydride in anhydrous ether. This reaction is useful for preparing stable salt forms of the compound for storage or specific applications.
Reaction Mechanisms
The reactivity of N-methylbiphenyl-2-amine is influenced by both the nucleophilicity of the nitrogen atom and the electronic effects of the biphenyl system. The nitrogen lone pair can participate in various reactions, while the aromatic rings can undergo electrophilic aromatic substitution reactions under appropriate conditions. The steric hindrance provided by the biphenyl system may affect the reaction rates and selectivity in certain transformations.
Applications in Research and Industry
N-methylbiphenyl-2-amine has diverse applications across multiple fields, owing to its unique structural and chemical properties.
Organic Synthesis
In synthetic organic chemistry, N-methylbiphenyl-2-amine serves as a versatile building block for the construction of more complex molecules. Its biphenyl backbone combined with the secondary amine functionality makes it particularly useful in:
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Development of novel heterocyclic compounds
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Synthesis of ligands for catalytic systems
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Preparation of compounds with potential biological activity
Pharmaceutical Research
The compound has attracted interest in pharmaceutical research due to its structural similarity to bioactive molecules. Ongoing investigations are exploring its potential in:
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Drug development targeting oxidative stress pathways
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Design of receptor modulators
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Development of small-molecule therapeutics
While specific medical applications are still being researched, the compound's ability to participate in metabolic activation processes suggests potential relevance in treatments related to oxidative stress conditions.
Materials Science
In materials science and industrial applications, N-methylbiphenyl-2-amine is utilized in:
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Production of specialty dyes and pigments
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Development of polymeric materials
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Synthesis of functional materials with specific electronic or optical properties
Its stable chemical properties and reactivity profile make it valuable in these industrial contexts.
Structure-Activity Relationships
Understanding the relationship between the structure of N-methylbiphenyl-2-amine and its activity provides insights into its function and potential applications.
Structural Features
The key structural elements that contribute to the compound's properties include:
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Biphenyl backbone: Provides rigidity and specific spatial arrangement
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Secondary amine group: Contributes to nucleophilicity and hydrogen bonding capability
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N-methyl substitution: Increases lipophilicity and modifies reactivity compared to primary amines
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Ortho positioning: Creates a unique spatial arrangement that influences reactivity and binding properties
Comparison with Related Compounds
Table 3: Comparison of N-methylbiphenyl-2-amine with Related Compounds
Compound | Molecular Formula | Key Differences | Notable Properties |
---|---|---|---|
N-methylbiphenyl-2-amine | C₁₃H₁₃N | Reference compound | Biphenyl structure with secondary amine |
N-Methylphenethylamine | C₉H₁₃N | Lacks direct biphenyl connection | More flexible structure, different pharmacological profile |
n-Methylbutan-2-amine | C₅H₁₃N | Aliphatic structure | Higher volatility, different reactivity pattern |
N-Methyl-N-(2-thien-2-ylbenzyl)amine | C₁₂H₁₃NS | Contains thiophene ring | Different electronic properties due to sulfur atom |
The structural differences between these compounds lead to variations in their physical properties, chemical reactivity, and biological activities. For instance, the presence of the rigid biphenyl system in N-methylbiphenyl-2-amine constrains its conformational flexibility compared to more aliphatic analogs like n-methylbutan-2-amine .
Quantity | Price Range (EUR) | Purity |
---|---|---|
100 mg | 21.00 | ≥95% |
250 mg | 66.00 | ≥95% |
1 g | 12.00-141.00 | 95-97% |
5 g | 24.00-537.00 | 95-97% |
25 g | 91.00-120.00 | ≥95% |
100 g | 268.00 | ≥95% |
The significant price variation reflects differences in synthetic routes, purification methods, and quality control processes employed by different manufacturers .
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